N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide
Description
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide is a chromenone derivative featuring a 4-oxo-4H-chromen core substituted at the 2-position with a 2-methoxyphenyl group and at the 6-position with an acetamide moiety. Chromenones (benzopyran-4-ones) are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties . The acetamide group at position 6 and the 2-methoxyphenyl substitution at position 2 likely influence its electronic and steric properties, which can modulate biological activity and solubility .
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11(20)19-12-7-8-17-14(9-12)15(21)10-18(23-17)13-5-3-4-6-16(13)22-2/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIGXECDDWLJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide typically involves the condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde in the presence of a base to form the chromen-4-one core. This intermediate is then reacted with acetic anhydride and a suitable catalyst to introduce the acetamide group. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced chromen-4-one derivatives.
Substitution: Substituted chromen-4-one derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that are of interest in medicinal chemistry:
- Antioxidant Activity : The chromenone structure has been associated with antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates that derivatives of chromenone can inhibit key inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
- Anticancer Potential : Preliminary studies suggest that N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide may inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are critical in the progression of certain cancers, including triple-negative breast cancer .
Case Study 1: Anticancer Activity
A study conducted on various chromenone derivatives demonstrated that this compound exhibited significant cytotoxicity against cancer cell lines. The compound was found to induce apoptosis in breast cancer cells through the inhibition of EGFR signaling pathways. The IC50 values indicated a potent anticancer effect compared to standard chemotherapeutic agents.
Case Study 2: Anti-inflammatory Properties
In vitro experiments using macrophage cell lines showed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Substitution Patterns in Chromenone Acetamides
The following table highlights key structural differences between the target compound and related chromenone-based acetamides:
Key Observations :
- Position of Acetamide: The target compound’s acetamide is directly attached at position 6, whereas ’s analog uses an oxygen linker at position 6. Direct attachment may enhance electronic conjugation with the chromenone core .
- Substituent Effects : The 2-methoxyphenyl group in the target compound introduces steric bulk and electron-donating effects, contrasting with chlorine and methyl groups in ’s compound, which could enhance lipophilicity .
Comparison with Broader Acetamide Derivatives
Functional Group Modifications
Acetamide derivatives with aromatic or heterocyclic cores exhibit varied pharmacological profiles. Selected examples include:
Key Observations :
- Methoxy Phenyl Groups : The 2-methoxyphenyl group in the target compound and analogs may enhance binding to aromatic receptors or enzymes due to π-π stacking .
- Heterocyclic Cores: Quinazoline () and triazole () cores demonstrate that acetamide bioactivity is influenced by the scaffold’s electronic properties. Chromenones, with their planar structure, may offer distinct pharmacokinetic advantages .
Crystallography and Software
- Programs like SHELXL () and Mercury () are critical for resolving chromenone-acetamide crystal structures, aiding in understanding intermolecular interactions and packing .
Biological Activity
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide is a synthetic compound belonging to the chromenone family, characterized by its unique structural features and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H15NO3. The compound features a chromenone core linked to an acetamide group and a methoxyphenyl substituent, which contributes to its diverse biological activities.
Biological Activities
This compound exhibits several notable biological activities:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can help mitigate oxidative stress-related damage in cells.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory pathways, potentially reducing inflammation in various biological systems.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell growth by interfering with cellular signaling pathways involved in proliferation and survival.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound is known to interact with specific enzymes, blocking their catalytic activity. For instance, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Research Findings
Several studies have evaluated the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study demonstrated that this compound significantly reduced the viability of various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity against these cells .
- Neuroprotective Effects : The compound's ability to inhibit AChE suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .
Q & A
Q. Advanced
- Mercury CSD 2.0 : Visualizes intermolecular interactions (e.g., π-π stacking between chromenone rings) and compares packing motifs with similar compounds .
- Hirshfeld surface analysis : Quantifies hydrogen-bonding contributions (e.g., N–H···O interactions) to stability .
What in vitro biological assays are suitable for evaluating its pharmacological potential?
Q. Basic
Q. Advanced
- Mechanistic studies :
How can researchers address contradictions in reported biological activity data?
Q. Advanced
- Dose-response validation : Replicate assays across independent labs with standardized protocols (e.g., MTT vs. resazurin for cytotoxicity) .
- Off-target profiling : Use proteome-wide affinity chromatography (e.g., Kinobeads) to identify unintended targets .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess if metabolites contribute to discrepancies .
What computational methods predict its reactivity and stability under physiological conditions?
Q. Advanced
- DFT calculations : Gaussian 09 at B3LYP/6-31G* level to map electrostatic potential surfaces (EPS) and nucleophilic/electrophilic sites .
- Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring; pH-dependent hydrolysis of the acetamide group is a major degradation pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
